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Compound of Interest

Compound Name: Cllastatin ammonium salt

Cat. No.: B15563151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cilastatin ammonium salt, focusing on
its core physicochemical properties, mechanism of action, and analytical methodologies. This
document is intended to serve as a valuable resource for professionals in research and drug
development.

Core Physicochemical Properties

Cilastatin ammonium salt is the ammoniated form of Cilastatin, a potent inhibitor of the renal
enzyme dehydropeptidase-I (DHP-I1).[1] Its fundamental properties are summarized below.

Property Value Citation(s)

CAS Number 877674-82-3 [L1121131141516117118]
Molecular Formula C16H20N30sS [1112][3][5]
Molecular Weight 375.48 g/mol [L12151e1718l1
Appearance White to Off-White Solid [5]

2-8°C, Hygroscopic,
Storage Conditions Refrigerator, Under inert [5]

atmosphere
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Mechanism of Action and Pharmacokinetics

Cilastatin's primary pharmacological function is the inhibition of dehydropeptidase-I (DHP-I), a
zinc-metalloenzyme located in the brush border of renal proximal tubular cells.[6][9] This
enzyme is responsible for the hydrolysis and inactivation of certain 3-lactam antibiotics, most
notably imipenem.[1][3]

By reversibly and competitively inhibiting DHP-I, Cilastatin prevents the degradation of
imipenem in the kidneys.[3][9] This co-administration significantly increases the urinary
concentration and prolongs the antibacterial efficacy of imipenem.[3][4] Cilastatin itself does not
possess any antibacterial activity.[1]

The pharmacokinetic parameters of Cilastatin when co-administered with imipenem are well-
documented. Both drugs typically have a half-life of approximately one hour in individuals with
normal renal function.[3]

Nephroprotective Effects

Beyond its role in preserving imipenem, Cilastatin exhibits broader nephroprotective properties.
It has been shown to mitigate the nephrotoxicity induced by various drugs, including
cyclosporine, vancomycin, and cisplatin.[6][10][11] The proposed mechanisms for this
protective effect include:

e Reduced accumulation of nephrotoxic agents: Cilastatin can inhibit organic anion
transporters (OATSs) in the kidneys, thereby reducing the uptake and accumulation of toxic
compounds in renal proximal tubule cells.[12]

» Anti-apoptotic and antioxidant effects: Studies suggest that Cilastatin can reduce the
production of reactive oxygen species (ROS) and inhibit apoptosis in renal cells.[10]

e Modulation of signaling pathways: Recent research indicates that Cilastatin preconditioning
can activate the Hypoxia-Inducible Factor-1a (HIF-1a) pathway, which plays a crucial role in
cellular adaptation to low oxygen and protection against ischemia-reperfusion injury.[13]

Below is a diagram illustrating the mechanism of DHP-I inhibition by Cilastatin.
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Mechanism of Cilastatin's inhibition of Imipenem degradation.

The following diagram depicts the proposed signaling pathway for Cilastatin-induced

nephroprotection via HIF-1a activation.
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Cilastatin's proposed nephroprotective signaling pathway.

Experimental Protocols: Analytical Methodology

The simultaneous quantification of Cilastatin and imipenem in pharmaceutical formulations is
crucial for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-
HPLC) is the most commonly employed analytical technique for this purpose.

Example RP-HPLC Method for Simultaneous Estimation

This section details a representative RP-HPLC method adapted from published literature for
the simultaneous estimation of imipenem and Cilastatin.[5][14]
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Chromatographic Conditions:

Parameter Specification

Column Inertsil-ODS C18 (250 mm x 4.6 mm, 5 pum)
Mobile Phase Methanol : Acetonitrile (80:20 v/v)

Flow Rate 1.0 mL/min

Detection UV at 248 nm

Injection Volume 20 pL

Runtime 8 minutes

Retention Times

Imipenem: ~2.9 min, Cilastatin: ~4.2 min

Preparation of Standard Solutions:

o Stock Standard Solution: Accurately weigh and transfer 100 mg of imipenem and 100 mg of

Cilastatin reference standards into a 100 mL volumetric flask. Add approximately 40 mL of

the mobile phase, sonicate for 20 minutes to dissolve, and then dilute to the mark with the

mobile phase.

o Working Standard Solutions: Prepare a series of working standard solutions with

concentrations ranging from 20-80 pug/mL for both imipenem and Cilastatin by appropriate

dilution of the stock standard solution with the mobile phase.

Sample Preparation:

imipenem and 100 mg of Cilastatin.

Accurately weigh a quantity of the injection formulation powder equivalent to 100 mg of

Transfer the powder to a 100 mL volumetric flask.
Add approximately 40 mL of the mobile phase, swirl, and sonicate for 20 minutes.

Dilute to volume with the mobile phase and mix well.
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« Filter the solution through a 0.45 pm membrane filter.

« Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration
range (e.g., 40 pg/mL for both analytes).

Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as:

 Linearity: Demonstrated within the concentration range of 20-80 pg/mL for both drugs.

e Accuracy: Assessed by recovery studies.

e Precision: Evaluated at the intra-day and inter-day levels.

o Specificity: Confirmed through forced degradation studies (acid, base, oxidation, thermal,
and photolytic stress).

» Robustness: Assessed by making small, deliberate variations to chromatographic conditions.

The following diagram outlines the general experimental workflow for this RP-HPLC method.
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General workflow for RP-HPLC analysis of Cilastatin and Imipenem.

Conclusion
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Cilastatin ammonium salt is a critical pharmaceutical compound, primarily utilized for its
potent and specific inhibition of dehydropeptidase-I. This action is essential for the efficacy of
co-administered carbapenem antibiotics like imipenem. Furthermore, emerging research
highlights its significant nephroprotective capabilities, suggesting broader therapeutic potential.
The analytical methods, particularly RP-HPLC, are well-established for the quality control of
formulations containing Cilastatin, ensuring their safety and efficacy. This guide provides a
foundational understanding for researchers and professionals engaged in the study and
development of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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